molecular formula C26H17BrClNO3 B2818537 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 328539-61-3

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide

Cat. No.: B2818537
CAS No.: 328539-61-3
M. Wt: 506.78
InChI Key: WKJXDDUTQNQBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is a synthetic benzamide derivative characterized by a brominated phenyl core substituted with a 2-chlorobenzoyl group and a 4-phenoxybenzamide side chain. The bromine and chlorine substituents likely enhance hydrophobic interactions with biological targets, while the phenoxy group may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO3/c27-18-12-15-22(25(30)21-8-4-5-9-23(21)28)24(16-18)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJXDDUTQNQBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenoxybenzamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Biological Activity (EC₅₀) Druglikeness (Lipinski’s Rule) Reference
N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide (Target Compound) 5-Br, 2-Cl-benzoyl, 4-phenoxybenzamide Not reported Predicted compliant*
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (Compound 56) 5-Br, tetrazole, 4-methoxybenzamide 0.059 μM (GPR35 agonist) Compliant
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 5-Br, thiazole, 3,5-Cl, 2-OH-benzamide Not reported High molecular weight (MW)
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide 4-Br, 5-F, 2-Cl-6-F-phenyl, trifluoropropoxy Not reported High lipophilicity

*Predicted based on structural similarity to compliant analogs.

Key Observations:

  • Potency: Compound 56 (EC₅₀ = 0.059 μM) and its fluoro-methoxy analog (EC₅₀ = 0.041 μM) exhibit high GPR35 agonistic activity, likely due to the electron-withdrawing tetrazole group enhancing target binding . The target compound lacks a tetrazole moiety, which may reduce potency unless compensated by the phenoxy group’s bulkiness.
  • Halogenation Trends : The trifluoropropoxy-substituted benzamide () demonstrates the impact of fluorination on metabolic stability, a feature absent in the target compound .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Hydrogen Bond Acceptors (HBA) Reference
Target Compound ~500 ~5.2 5
Compound 56 432.3 3.8 6
5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-...benzamide ~700 >6.0 7

*Estimated using fragment-based calculations.

  • Lipophilicity: The target compound’s higher logP (~5.2 vs.
  • Synthetic Feasibility: The 90% yield reported for the trifluoropropoxy analog () highlights efficient coupling strategies, whereas the target compound’s synthesis may require optimization due to steric hindrance from the phenoxy group .

Biological Activity

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is an organic compound that has garnered interest due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Compound Overview

  • Molecular Formula : C18H14BrClNO2
  • Molecular Weight : 406.67 g/mol
  • Structure : The compound features a bromine atom, a chlorine atom, and two phenyl rings linked through amide and phenoxy groups. This structural complexity contributes to its distinct chemical properties and biological activities.

The exact mechanism of action for this compound remains largely unexplored. However, based on its chemical structure, it is hypothesized that the compound may interact with biological targets through:

  • Non-Covalent Interactions : Such as hydrogen bonding, π-π stacking, and halogen bonding.
  • Potential Targets : While specific targets are not yet identified, compounds with similar structures often exhibit interactions with enzymes or receptors involved in various biochemical pathways.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activities, although detailed studies are needed to confirm this.
  • Anticancer Activity : Similar compounds have shown selective toxicity towards cancer cell lines, indicating a potential role in cancer therapy.

Case Studies and Experimental Data

  • High-Throughput Screening (HTS) :
    • A study involving HTS against non-small-cell lung cancer (NSCLC) lines identified several compounds with selective toxicity. While this compound was not specifically mentioned, related compounds demonstrated EC50 values <1 μM against sensitive NSCLC lines, indicating a promising avenue for further exploration in cancer treatment .
  • Mechanistic Studies :
    • Research on structurally similar compounds has revealed that they can inhibit key enzymes like stearoyl-CoA desaturase (SCD), which is essential for maintaining membrane fluidity in dividing cells. This suggests that this compound could potentially affect similar metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamideSimilar core structure with different substitutionAntimicrobial and anticancer properties
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideContains acetamide instead of phenoxy groupPotential anti-inflammatory effects
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamideChlorine substitution instead of bromineDifferent pharmacological profiles

The unique combination of functional groups in this compound distinguishes it from its analogs, potentially leading to unique biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Bromination of 2-(2-chlorobenzoyl)phenyl precursors using NBS\text{NBS} (N-bromosuccinimide) under radical initiation (e.g., AIBN) to achieve regioselective bromination at position 5 .
  • Step 2 : Coupling of the brominated intermediate with 4-phenoxybenzamide via amide bond formation, typically using EDC/HOBt\text{EDC/HOBt} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Key Techniques :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 2D-COSY for confirming substituent positions and aromatic coupling patterns .
  • X-ray crystallography : Use of SHELXL for refinement (high-resolution data >1.0 Å) to resolve halogen-bonding interactions between bromine and carbonyl groups .
  • HRMS : ESI-TOF for molecular ion validation (error <2 ppm) .

Q. How is solubility assessed for in vitro assays, and what formulation strategies improve bioavailability?

  • Assessment : Phase-solubility studies in PBS (pH 7.4) and DMSO. Typical solubility <10 µM in aqueous buffers due to hydrophobic aromatic rings .
  • Strategies :

  • Co-solvents (e.g., 10% PEG-400 in PBS).
  • Prodrug derivatization (e.g., phosphate esters at the phenolic oxygen) .

Advanced Research Questions

Q. What experimental designs address discrepancies in reported biological activity across studies?

  • Contradiction Analysis :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .

Q. How can regioselectivity challenges during bromination be mitigated?

  • Solutions :

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to position 5 .
  • Metal catalysis : Use Pd(OAc)2_2 with ligands (e.g., PPh3_3) for directed C–H activation .

Q. What computational approaches predict target binding modes and structure-activity relationships (SAR)?

  • Methods :

  • Molecular docking : AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains) to identify key interactions (e.g., Br–π stacking) .
  • MD simulations : GROMACS for assessing binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. How are degradation pathways analyzed under physiological conditions?

  • Protocol :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via LC-MS. Major degradation products include hydrolyzed benzamide and dehalogenated derivatives .
  • Light stability : USP/ICH guidelines for photodegradation studies (λ >300 nm) .

Q. What refinements improve crystal structure resolution for halogenated analogs?

  • Crystallography Tips :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for heavy atoms (Br, Cl).
  • Refinement : SHELXL’s TWIN/BASF commands for handling twinning in monoclinic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.